2-Chloro-4-phenoxybenzoic acid

Catalog No.
S8155358
CAS No.
M.F
C13H9ClO3
M. Wt
248.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-phenoxybenzoic acid

Product Name

2-Chloro-4-phenoxybenzoic acid

IUPAC Name

2-chloro-4-phenoxybenzoic acid

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

InChI

InChI=1S/C13H9ClO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

RCFQQMOTJLMMSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)Cl

2-Chloro-4-phenoxybenzoic acid is an aromatic compound characterized by a phenoxy group attached to a benzoic acid framework, with a chlorine substituent at the second position. Its molecular formula is C13H10ClO3, and it has a molecular weight of approximately 250.67 g/mol. This compound appears as a white to slightly yellow crystalline solid and is known for its potential applications in various fields, including agriculture and pharmaceuticals.

, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions. Notably, it can be dehalogenated through oxidative processes, which have been studied to understand its degradation pathways in environmental contexts. The compound can also be hydroxylated to form 2,4-dihydroxybenzoic acid, indicating its reactivity under specific conditions involving mono-oxygenases that utilize NADPH as a cofactor .

The synthesis of 2-chloro-4-phenoxybenzoic acid typically involves the following methods:

  • Nucleophilic Substitution: Reacting 4-chlorobenzoic acid with phenol in the presence of a base can yield the desired product.
  • Electrophilic Aromatic Substitution: Chlorination of 4-phenoxybenzoic acid can be achieved using chlorinating agents under controlled conditions.
  • Oxidative Dehalogenation: This method involves the use of specific enzymes or chemical oxidants to remove chlorine atoms from the aromatic ring .

2-Chloro-4-phenoxybenzoic acid finds applications in:

  • Agriculture: As a herbicide for controlling broadleaf weeds.
  • Pharmaceuticals: Potentially as an intermediate in the synthesis of bioactive compounds.
  • Research: Used in studies focused on biodegradation and environmental chemistry due to its persistence and breakdown products .

Studies on interaction mechanisms involving 2-chloro-4-phenoxybenzoic acid have primarily focused on its degradation pathways and metabolic transformations. Research indicates that it can be metabolized by microbial communities, leading to the formation of various metabolites such as 2,4-dihydroxybenzoic acid and related phenolic compounds . These interactions highlight its environmental impact and potential toxicity.

Several compounds share structural similarities with 2-chloro-4-phenoxybenzoic acid, including:

Compound NameStructure FeaturesUnique Properties
4-Phenoxybenzoic AcidPara-substituted phenoxy groupUsed as an intermediate in drug synthesis
2-Chloro-4-nitrobenzoic AcidNitro group instead of phenoxyExhibits different biological activities
3-Chloro-4-trifluoromethylphenolTrifluoromethyl substituentEnhanced lipophilicity and herbicidal activity

These compounds are unique in their substituents and resulting biological activities, which can influence their applications in different fields.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

248.0240218 g/mol

Monoisotopic Mass

248.0240218 g/mol

Heavy Atom Count

17

Dates

Last modified: 02-18-2024

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